![molecular formula C20H30N2O2 B2805614 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide CAS No. 2034606-24-9](/img/structure/B2805614.png)
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is a complex organic compound featuring a piperidine ring, an oxolane ring, and a phenylbutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of 1-(oxolan-3-yl)piperidin-4-amine: This intermediate can be synthesized by reacting oxolane with piperidine under specific conditions.
Coupling Reaction: The intermediate 1-(oxolan-3-yl)piperidin-4-amine is then coupled with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting neurological pathways.
Biological Studies: It may be used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The exact pathways and targets would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(oxolan-3-yl)methylpiperidin-4-amine: Shares the piperidine and oxolane rings but lacks the phenylbutanamide moiety.
Piperine: Contains a piperidine ring and is known for its biological activities.
Uniqueness
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylbutanamide is unique due to its combination of structural features, which may confer distinct pharmacological properties compared to other piperidine derivatives .
Eigenschaften
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-19(17-6-4-3-5-7-17)20(23)21-14-16-8-11-22(12-9-16)18-10-13-24-15-18/h3-7,16,18-19H,2,8-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAXBQSIIJANQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-[(3,4-Dichlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2805535.png)
![2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone](/img/structure/B2805536.png)
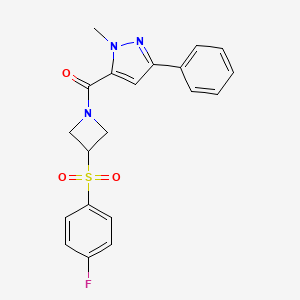
![(E)-N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2805540.png)
![8-Acetyl-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2805541.png)
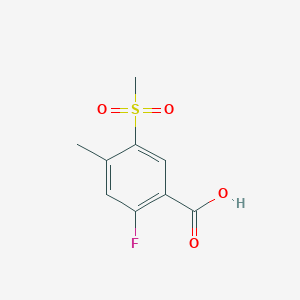
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2805543.png)
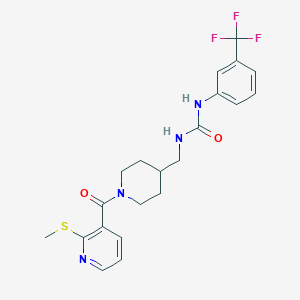

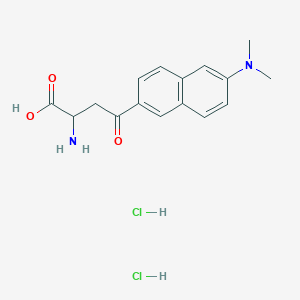
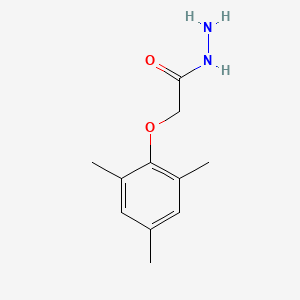
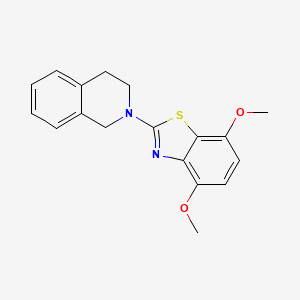
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-cyclopropylethanediamide](/img/structure/B2805552.png)

